1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thienopyrimidine moiety, and a methylsulfonyl group
Mechanism of Action
Target of Action
The primary targets of the compound “1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide” are currently unknown
Mode of Action
Based on its structural similarity to other thieno[3,2-d]pyrimidin compounds, it may interact with its targets through a radical mechanistic pathway .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring system.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Attachment of Methylsulfonyl Group: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, antiviral, or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as 4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, which have shown promising biological activities.
Piperidine Derivatives: Other piperidine-containing compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and physicochemical properties. The presence of the methylsulfonyl group, in particular, could enhance the compound’s solubility and metabolic stability.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-25(22,23)19-6-2-11(3-7-19)14(20)16-5-8-18-10-17-12-4-9-24-13(12)15(18)21/h4,9-11H,2-3,5-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVOKKCABPDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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